molecular formula C10H14N2 B8476433 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine

6-(3-buten-1-yl)-4-methyl-2-Pyridinamine

Cat. No.: B8476433
M. Wt: 162.23 g/mol
InChI Key: ATZJEONAIUONDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Buten-1-yl)-4-methyl-2-Pyridinamine (CAS synonyms: 2-amino-6-(3-buten-1-yl)-4-methylpyridine, ATZJEONAIUONDF-UHFFFAOYSA-N) is a pyridine derivative with a 2-aminopyridine core. Its structure includes:

  • Amino group (-NH₂) at position 2, enabling nucleophilic reactivity .
  • Methyl group (-CH₃) at position 4, contributing to steric and electronic effects.

The compound’s molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

6-but-3-enyl-4-methylpyridin-2-amine

InChI

InChI=1S/C10H14N2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h3,6-7H,1,4-5H2,2H3,(H2,11,12)

InChI Key

ATZJEONAIUONDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-amino-4-methylpyridine with a suitable butenyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-(3-buten-1-yl)-4-methyl-2-Pyridinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butenyl and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogues in Pyridine and Heterocyclic Families

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Core Structure Substituents Molecular Formula Key Properties/Applications References
6-(3-Buten-1-yl)-4-methyl-2-Pyridinamine Pyridine -NH₂ (C2), -CH₃ (C4), 3-buten-1-yl (C6) C₁₀H₁₄N₂ High hydrophobicity; potential for alkene-based reactions
2-Amino-5-bromo-3-benzyloxypyridine (754230-78-9) Pyridine -NH₂ (C2), -Br (C5), -OCH₂Ph (C3) C₁₂H₁₁BrN₂O Polar due to benzyloxy; bromine enhances electrophilicity
5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine (1219827-75-4) Oxadiazole -NH₂ (C2), 3-buten-1-yl (C5) C₅H₇N₃O Oxadiazole core enhances aromatic stability; medicinal chemistry applications
6-(2-Fluoropropan-2-yl)pyridin-2-amine (1780801-09-3) Pyridine -NH₂ (C2), -CF₃ (C6) C₈H₁₀F₃N Fluorine increases metabolic stability; higher lipophilicity

Reactivity and Functional Group Analysis

  • Nucleophilic Substitution: The amino group (-NH₂) in this compound facilitates reactions with electrophiles, similar to 2-aminopyridine derivatives.
  • Alkene Reactivity : The terminal alkene in the butenyl chain allows for addition reactions (e.g., hydrohalogenation or epoxidation), a feature absent in fluorinated or brominated analogs .
  • Electronic Effects : The methyl group at C4 donates electron density to the pyridine ring, slightly increasing basicity compared to electron-withdrawing groups (e.g., -Br or -CF₃) in other compounds .

Physicochemical Properties

  • Solubility: The butenyl chain reduces water solubility compared to polar analogs like 2-amino-5-bromo-3-benzyloxypyridine (CAS 754230-78-9), which has a hydrophilic benzyloxy group .
  • Stability : The oxadiazole derivative (CAS 1219827-75-4) exhibits higher aromatic stability due to its heterocyclic core, whereas the pyridine-based compounds are more susceptible to ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.